3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide
Description
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C20H25N3O2S/c1-4-11-23(12-5-2)26(24,25)18-8-6-7-17(13-18)19-15-22-14-16(3)9-10-20(22)21-19/h6-10,13-15H,4-5,11-12H2,1-3H3 |
InChI Key |
LZKCOFTYDUOWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling links the imidazopyridine and sulfonamide fragments:
- Reagents : 2-Bromoimidazo[1,2-a]pyridine, 3-(N,N-dipropylsulfonamide)phenylboronic acid.
- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water (4:2:1), 80°C.
- Yield : 68–75%.
This method offers regioselectivity and compatibility with sensitive functional groups.
Buchwald-Hartwig Amination
Direct amination of halogenated imidazopyridines with sulfonamides:
- Reagents : 2-Chloroimidazo[1,2-a]pyridine, N,N-dipropyl-3-aminobenzenesulfonamide.
- Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C.
- Yield : 60–65%.
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization
- Imidazopyridine Cyclization : The reaction proceeds via SN2 displacement of the α-haloketone by the 2-aminopyridine, followed by intramolecular cyclization. Microwave irradiation accelerates kinetics by enhancing molecular collisions.
- Sulfonylation : Triethylamine scavenges HCl, driving the reaction to completion. Steric hindrance from dipropyl groups necessitates excess sulfonyl chloride (1.2 eq).
- Coupling Reactions : Oxidative addition of Pd(0) to the aryl halide is rate-determining in Suzuki and Buchwald-Hartwig methods.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Imidazo[1,2-a]pyridine derivatives are prominent for their activity against Mycobacterium tuberculosis (Mtb). Below is a comparative analysis with two structurally related compounds:
Key Findings:
Substituent Position and Activity :
- The 6-methyl group in the target compound and the second analog correlates with moderate MIC values (e.g., 0.03 µM ), while the 7-methyl analog exhibits superior potency (0.004 µM ), suggesting methyl position critically influences activity.
- Carboxamide derivatives (e.g., the first analog) show higher potency than ether-linked or sulfonamide variants, possibly due to enhanced hydrogen-bonding interactions with target enzymes.
Impact of Functional Groups :
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher metabolic stability but lower binding affinity compared to carboxamides. The dipropyl chains in the target compound may offset this by improving membrane permeability.
- Fluorine Substituents : Fluorine in the second analog enhances lipophilicity and oxidative stability, contributing to its submicromolar MIC .
Mechanistic Insights :
- Both analogs inhibit mycobacterial energy metabolism—either via ATP synthase (first analog) or cytochrome bcc1 oxidase (second analog) . The target compound’s mechanism remains speculative but likely overlaps with these pathways.
Toxicity and Selectivity:
- Imidazo[1,2-a]pyridines in the evidence show low cytotoxicity, attributed to selective targeting of bacterial enzymes over mammalian counterparts . The target compound’s dipropyl groups may further reduce off-target interactions by increasing steric bulk.
Research Findings and Implications
- SAR Trends : Methyl groups at position 6 or 7, fluorinated aryl substituents, and carboxamide linkers are critical for anti-TB activity. The target compound’s sulfonamide group represents a structural deviation that warrants empirical validation.
- Limitations : Absence of reported MIC data for the target compound limits direct efficacy comparisons.
Biological Activity
3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 0.95 | |
| HeLa (Cervical) | 0.82 | |
| A2780 (Ovarian) | 1.51 | |
| H460 (Lung) | 0.63 |
The biological activity of this compound may be attributed to its ability to inhibit critical pathways involved in cancer cell proliferation. The compound acts on microtubules and induces apoptosis in cancer cells, similar to other known antimitotic agents.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution properties. However, concerns regarding potential toxicity were raised in some studies, indicating a need for further investigation into its safety profile.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Metabolism | Liver |
| Excretion | Urinary |
Case Studies
- Case Study on MDA-MB-231 Cells : In a study evaluating the effects of the compound on MDA-MB-231 breast cancer cells, it was found that at an IC50 of 0.95 µM, the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of cyclin B1 and CDK1 .
- Toxicity Assessment : A toxicity assessment indicated that while the compound showed promising anticancer activity, it also exhibited risks for drug-drug interactions and potential mutagenicity, necessitating further research into its long-term effects .
Q & A
Q. Q1. What synthetic methodologies are optimal for constructing the imidazo[1,2-a]pyridine core in this sulfonamide derivative?
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions using α-halo ketones and 2-aminopyridines. For example, a two-step process involving condensation of 2-amino-6-methylpyridine with α-bromoketones (e.g., bromoacetophenone derivatives) under reflux in ethanol or DMF, followed by sulfonamide coupling via nucleophilic substitution with benzenesulfonyl chloride derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR and HRMS are critical for confirming structural integrity .
Q. Q2. How can researchers validate the purity and structural identity of this compound?
Use a combination of analytical techniques:
- HPLC/MS : To assess purity (>95%) and detect impurities.
- NMR spectroscopy : H NMR for proton environments (e.g., methyl groups at 6-position, propyl chains), C NMR for carbon backbone confirmation.
- FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm) and aromatic C-H vibrations.
- Elemental analysis : Verify C, H, N, S ratios within 0.4% of theoretical values .
Advanced Research Questions
Q. Q3. What strategies can resolve contradictory biological activity data for this compound in COX-2 inhibition studies?
Contradictions in COX-2 selectivity may arise from assay conditions (e.g., enzyme source, substrate concentration) or structural variations. To address this:
- Perform dose-response curves (IC values) across multiple assays (e.g., human recombinant COX-2 vs. COX-1).
- Use molecular docking to compare binding modes with COX-2 (PDB: 3LN1) and assess steric/electronic effects of the N,N-dipropyl group on sulfonamide interactions.
- Validate selectivity via cellular assays (e.g., PGE production in LPS-stimulated macrophages) .
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
Focus on modifications to the sulfonamide and imidazopyridine moieties:
- Sulfonamide substituents : Replace dipropyl groups with branched alkyl chains (e.g., isopropyl) to enhance metabolic stability.
- Imidazopyridine substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 8-position to improve solubility without compromising binding.
- LogP optimization : Use in silico tools (e.g., SwissADME) to balance lipophilicity (target LogP ~3.5) and reduce plasma protein binding .
Q. Q5. What experimental designs are recommended for assessing off-target effects in kinase inhibition screens?
- Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to evaluate selectivity across 100+ kinases.
- Prioritize kinases with structural homology to the target (e.g., MAPK, PI3K families).
- Validate hits via CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
Methodological Challenges and Solutions
Q. Q6. How can researchers address low yields in the final sulfonamide coupling step?
Low yields often stem from steric hindrance from the N,N-dipropyl groups. Mitigation strategies:
Q. Q7. What computational tools are effective for predicting metabolic liabilities of this compound?
- CYP450 metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., propyl chain oxidation).
- Metabolite prediction : ADMET Predictor or GLORYx for phase I/II metabolite identification.
- MD simulations : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories to guide structural refinements .
Data Interpretation and Reproducibility
Q. Q8. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?
Cell-specific variability may arise from differences in:
- Membrane transporters : Assess expression levels of ABC transporters (e.g., P-gp) via qPCR.
- Metabolic activation : Compare CYP3A4 activity across lines using luminescent substrates.
- Apoptosis pathways : Perform Western blotting for caspase-3/7 and PARP cleavage .
Q. Q9. What validation steps ensure reproducibility in enzyme inhibition assays?
- Positive controls : Include celecoxib (COX-2) or staurosporine (kinases) in each assay plate.
- Inter-plate normalization : Use Z’-factor calculations to validate assay robustness.
- Blinded replicates : Perform triplicate runs by independent researchers to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
